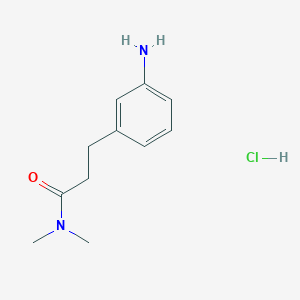

3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBCONXLLWHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648547 | |

| Record name | 3-(3-Aminophenyl)-N,N-dimethylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135288-85-5, 215949-67-0 | |

| Record name | Benzenepropanamide, 3-amino-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135288-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)-N,N-dimethylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitrobenzaldehyde, which undergoes a reduction reaction to form 3-aminobenzaldehyde.

Formation of Intermediate: The 3-aminobenzaldehyde is then reacted with N,N-dimethylpropanamide under specific conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

Structural Characteristics

The chemical structure of 3-(3-AP)-NDMP features an amide functional group linked to an aromatic ring with an amino group at the meta position. The presence of two methyl groups attached to the nitrogen atom enhances its solubility and reactivity. The molecular formula is , and its CAS number is 1135288-85-5.

Biological Interactions

Ligand for Cereblon

One of the most notable applications of 3-(3-AP)-NDMP is its role as a ligand for Cereblon, a protein involved in the ubiquitin-proteasome system. This interaction is critical for drug development, particularly in creating targeted therapies aimed at specific biochemical pathways. The binding affinity of 3-(3-AP)-NDMP to Cereblon suggests its potential use in developing protein degraders that can selectively target and degrade disease-related proteins .

Potential Therapeutic Applications

Research indicates that compounds structurally similar to 3-(3-AP)-NDMP have shown promise in treating mood disorders and hormone-related conditions. For example, some derivatives have been explored as antidepressants and aromatase inhibitors, which could lead to novel therapeutic strategies for conditions like depression and hormone-sensitive cancers .

Case Studies and Research Findings

Targeted Protein Degradation

Recent studies have focused on the development of small-molecule PROTACs (Proteolysis Targeting Chimeras) utilizing ligands like 3-(3-AP)-NDMP. These studies emphasize how targeted protein degradation can be achieved by leveraging the unique binding properties of such ligands to modulate protein levels within cells effectively. This approach has shown promise in addressing challenges associated with traditional drug development methods .

Clinical Implications

The implications of using compounds like 3-(3-AP)-NDMP in clinical settings are significant. For instance, targeting Cereblon could lead to advancements in therapies for cancers that are resistant to conventional treatments. Furthermore, ongoing research into the antidepressant properties of related compounds may pave the way for new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(3-Aminophenyl)-N,N-dimethylpropanamide hydrochloride

- CAS Number : 1135288-85-5

- Molecular Formula : C₁₁H₁₇ClN₂O

- Molecular Weight : 228.72 g/mol

- Structure: Features a meta-aminophenyl group attached to a propane backbone, with a dimethylamide group and hydrochloride salt .

Comparison with Structural Analogues

Positional Isomers: Meta vs. Para Substitution

Impact of Substituent Position :

Amide Group Variations

Impact of Amide Substitution :

Chain Length and Functional Group Modifications

Impact of Chain Length :

Solubility and Stability

Research and Development Insights

Biological Activity

3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride, also known as a derivative of N,N-dimethylpropanamide, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This section provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 220.68 g/mol

This compound features an amine group and a propanamide backbone, which are critical for its biological interactions.

Biological Activity

1. IMPDH Inhibition

Research has identified this compound as a potent inhibitor of IMPDH, an enzyme crucial for the de novo synthesis of purines. Inhibition of this enzyme is significant in the treatment of various disorders, including:

- Cancer : By limiting nucleotide synthesis, IMPDH inhibitors can impede tumor growth.

- Viral Infections : Some viral pathogens rely on host cell nucleotide pools for replication.

The compound's ability to inhibit IMPDH suggests its potential therapeutic applications in oncology and virology .

2. Anticonvulsant Activity

In related studies, compounds structurally similar to this compound have demonstrated anticonvulsant properties. For example, derivatives have shown efficacy in animal models against induced seizures, indicating a possible neuroprotective role . The mechanism behind this activity may involve modulation of neurotransmitter systems or direct effects on neuronal excitability.

Case Studies

Case Study 1: Efficacy in Animal Models

In a study examining the anticonvulsant effects of related compounds, it was found that oral administration led to significant reductions in seizure frequency in mice. The effective dose (ED50) was reported at approximately 1.7 mg/kg for similar analogs, suggesting that our compound may exhibit comparable activity .

Case Study 2: Pharmacokinetics and Metabolism

A pharmacokinetic study indicated that after administration, plasma concentrations of the parent compound and its metabolites were monitored over time. The results highlighted rapid metabolism via N-acetylation, which may influence the duration and intensity of the drug's effects .

Research Findings

Q & A

Q. What are the optimal synthesis protocols for 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between 3-aminophenyl derivatives and dimethylpropanoyl chloride under anhydrous conditions. Key parameters include:

- Catalyst/Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts .

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm) and dimethylamide groups (δ 2.8–3.1 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .

- Elemental Analysis : Confirm Cl⁻ content (~14.5%) via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:

- Cross-Validation : Replicate studies using standardized assays (e.g., enzyme inhibition kinetics with IC₅₀ comparisons) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted amine or acyl chloride derivatives) that may interfere with bioactivity .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinases) and validate experimental IC₅₀ values .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Light Sensitivity : Conduct ICH Q1B photostability testing (exposure to UV/visible light) .

Q. How can researchers address challenges in quantifying low concentrations of this compound in biological matrices?

Methodological Answer:

- Sample Preparation :

- Protein Precipitation : Acetonitrile/methanol (4:1) to remove serum proteins .

- Solid-Phase Extraction (SPE) : C18 cartridges for enrichment .

- Detection Methods :

- LC-MS/MS : Multiple reaction monitoring (MRM) for transitions like m/z 252 → 154 (LOQ: 0.1 ng/mL) .

- Fluorescence Derivatization : Use o-phthalaldehyde (OPA) to enhance sensitivity in UV-Vis assays .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Analysis :

- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- IC₅₀ Shift Assays : Compare inhibitor potency with/without pre-incubation to assess time-dependent binding .

- Structural Studies :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., MMP-3) to identify binding sites .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and bioavailability .

- ADMET Prediction : Use SwissADME or ADMETlab to optimize solubility (>50 μg/mL) and reduce hepatotoxicity risks .

- Docking Simulations : Prioritize derivatives with stronger hydrogen bonds (e.g., to Ser530 in COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.